![molecular formula C8H16ClNO3 B2876575 cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hcl CAS No. 1363405-28-0](/img/structure/B2876575.png)
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hcl
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Description
Molecular Structure Analysis
The molecular structure of cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate HCl is represented by the formula C8H16ClNO3. The compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule would require more detailed structural data such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The physical and chemical properties of cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate HCl include a molecular weight of 209.67 and a molecular formula of C8H16ClNO3. It should be stored in an inert atmosphere at room temperature . More detailed properties like melting point, boiling point, and density were not available from the web search results.Scientific Research Applications
Medicinal Chemistry
CIS-ETHYL 3-AMINOTETRAHYDRO-2H-PYRAN-4-CARBOXYLATE HCL: is a valuable compound in medicinal chemistry due to its structural features. It contains both amine and ester functional groups, which are common in drug molecules. Its high solubility and good bioavailability score make it a potential candidate for the development of new therapeutic agents . The compound’s physicochemical properties suggest it could be used to improve pharmacokinetic profiles of new drugs.
Pharmacology
In pharmacology, this compound could be used as a building block for the synthesis of molecules with potential biological activity. Its high gastrointestinal absorption and solubility indicate that it could be effectively administered orally . The compound is not a substrate for P-glycoprotein, which is beneficial as it may not be actively expelled from cells, allowing for more consistent levels of the drug within the body.
Biochemistry
Biochemically, CIS-ETHYL 3-AMINOTETRAHYDRO-2H-PYRAN-4-CARBOXYLATE HCL can be utilized in enzyme inhibition studies due to its amine group, which can mimic the transition state of biochemical reactions . This makes it a useful tool for studying enzyme kinetics and mechanisms.
Organic Synthesis
The compound serves as an intermediate in organic synthesis. Its stereochemistry is particularly useful for constructing chiral centers, which are crucial in the synthesis of enantiomerically pure pharmaceuticals . The presence of both amine and ester groups also allows for a variety of chemical transformations, making it versatile for synthetic applications.
Chemical Engineering
In chemical engineering, this compound’s properties, such as boiling point and density, can be crucial for process design . Understanding these properties helps in designing equipment and processes for large-scale synthesis and purification.
Materials Science
Lastly, in materials science, the compound’s structural features could be explored for the design of novel materials. For instance, the tetrahydropyran ring could be a component in polymers or small molecules with specific optical properties .
properties
IUPAC Name |
ethyl (3R,4R)-3-aminooxane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-3-4-11-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMPKNIXADZTMM-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCOC[C@@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride |
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